Fmoc-Gly-Gly-OH

概要

説明

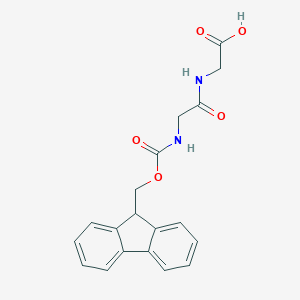

Fmoc-Gly-Gly-OH: N-9-Fluorenylmethoxycarbonylglycylglycine , is a compound widely used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a dipeptide consisting of two glycine residues. This compound is particularly valued for its role as a lysosomally cleavable linker in the construction of antibody-drug conjugates (ADC) and bioconjugation .

科学的研究の応用

Peptide Synthesis

Role in Peptide Synthesis

Fmoc-Gly-Gly-OH serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its Fmoc (fluorenylmethoxycarbonyl) protection group allows for selective deprotection, facilitating the stepwise assembly of peptides. The compound's structural properties enable the formation of various peptide sequences necessary for biochemical research.

Table 1: Peptide Synthesis Parameters

| Parameter | Details |

|---|---|

| Synthesis Method | Solid-Phase Peptide Synthesis |

| Protection Group | Fmoc |

| Typical Yield | 70-90% in optimized conditions |

| Common Solvents | DMF, DCM |

Drug Development

Application in Drug Development

This compound is pivotal in the development of peptide-based drugs. Its ability to form stable linkages with therapeutic agents enhances drug targeting and efficacy. The compound is particularly relevant in designing drugs that interact with specific receptors or biological pathways.

Case Study: Antibody-Drug Conjugates (ADCs)

In a study on ADCs, this compound was employed as a linker connecting antibodies to cytotoxic agents. This strategic use allowed for targeted delivery of drugs to cancer cells while minimizing systemic toxicity. The linker was designed to be cleaved within lysosomes, ensuring that the drug is released precisely where needed .

Bioconjugation

Importance in Bioconjugation

The compound plays a significant role in bioconjugation processes, where it links biomolecules such as proteins and nucleic acids to enhance therapeutic delivery systems. This capability is essential for improving the pharmacokinetics and biodistribution of therapeutic agents.

Table 2: Bioconjugation Applications

| Application | Description |

|---|---|

| Protein Labeling | Facilitates labeling of proteins for tracking and analysis |

| Targeted Drug Delivery | Enhances specificity of drug delivery systems |

| Diagnostic Tools | Used in assays requiring specific peptide recognition |

Research on Protein Interactions

Studying Protein-Protein Interactions

This compound aids researchers in studying protein-protein interactions, which are critical for understanding cellular mechanisms. By incorporating this compound into peptide sequences used in assays, scientists can gain insights into how proteins interact within biological systems.

Case Study: Oxytocin Receptor Binding

Research involving this compound focused on the binding dynamics between oxytocin and its receptor. The study highlighted the compound's utility in elucidating receptor-ligand interactions, which are vital for developing therapies related to reproductive health .

Diagnostics

Role in Diagnostic Development

The compound is also explored for its potential in developing diagnostic tools, particularly those that require specific peptide recognition. Its application extends to creating assays that can detect biomarkers associated with diseases.

Table 3: Diagnostic Applications

| Diagnostic Tool | Use Case |

|---|---|

| Enzyme-Linked Immunosorbent Assay (ELISA) | Detects specific peptides or proteins associated with diseases |

| Biosensors | Monitors biological interactions through peptide recognition |

作用機序

Target of Action

Fmoc-Gly-Gly-OH, also known as N-9-Fluorenylmethoxycarbonylglycylglycine, is primarily used as a linker in the construction of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies in the ADCs, which are designed to bind to specific target cells, such as cancer cells .

Mode of Action

The mode of action of this compound involves its role as a linker in ADCs. It connects the antibody to the cytotoxic drug, allowing the drug to be delivered directly to the target cells . This compound is a lysosomally cleavable linker, meaning it can be broken down in the lysosome of the cell . This cleavage releases the drug within the cell, allowing it to exert its cytotoxic effects .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role as a linker in ADCs. Its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by the properties of the ADC it is part of . The bioavailability of the cytotoxic drug is enhanced by the targeted delivery provided by the ADC .

Result of Action

The result of the action of this compound is the targeted delivery of cytotoxic drugs to specific cells . By acting as a linker in ADCs, it allows for the selective killing of target cells, while minimizing damage to healthy cells . This can lead to improved treatment outcomes in diseases such as cancer .

Action Environment

The action of this compound is influenced by the biological environment in which the ADC is administered . Factors such as the presence of the target antigen on the cell surface, the internal pH of the cell, and the activity of lysosomal enzymes can all impact the efficacy and stability of the ADC .

生化学分析

Biochemical Properties

In biochemical reactions, Fmoc-Gly-Gly-OH interacts with various enzymes, proteins, and other biomolecules. The Fmoc group in this compound serves as a temporary protecting group for the N-terminus during peptide synthesis . This group is cleaved by secondary amines such as piperidine, allowing the peptide chain to be extended .

Molecular Mechanism

The molecular mechanism of this compound is tied to its role in peptide synthesis. The Fmoc group protects the amino terminus of the growing peptide chain during synthesis. Once the peptide chain has been extended, the Fmoc group is removed, typically by a base such as piperidine . This allows for the addition of the next amino acid in the sequence, facilitating the step-by-step assembly of the peptide.

準備方法

Synthetic Routes and Reaction Conditions

Fmoc Protection: The synthesis of Fmoc-Gly-Gly-OH typically begins with the protection of the glycine amino group using fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the Fmoc group is used as a temporary protecting group for the amine at the N-terminus .

化学反応の分析

Types of Reactions

Deprotection: The Fmoc group can be removed under basic conditions, typically using a solution of 20% piperidine in N,N-dimethylformamide (DMF).

Coupling Reactions: Fmoc-Gly-Gly-OH can undergo further peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions

Fmoc-Cl: Used for the initial protection of the glycine amino group.

DCC and DMAP: Used for peptide coupling reactions.

Piperidine in DMF: Used for deprotection of the Fmoc group

Major Products

Dipeptides and Polypeptides: Formed through successive coupling reactions.

Dibenzofulvene: A byproduct formed during the deprotection of the Fmoc group.

類似化合物との比較

Similar Compounds

Fmoc-Gly-OH: A simpler compound with a single glycine residue, used in peptide synthesis.

Fmoc-Ala-OH: Contains an alanine residue instead of glycine, offering different properties in peptide synthesis.

Fmoc-Lys(Boc)-OH: Contains a lysine residue with a tert-butyloxycarbonyl (Boc) protecting group, used for introducing lysine residues in peptides.

Uniqueness

生物活性

Fmoc-Gly-Gly-OH, or N-9-fluorenylmethyloxycarbonyl glycine-glycine, is a dipeptide derivative that plays a significant role in peptide synthesis and various biological applications. This compound is particularly notable for its use in solid-phase peptide synthesis (SPPS) and its potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, applications, and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the protection of glycine with the Fmoc group, followed by coupling with another glycine residue. The method described in a patent outlines a process using inorganic alkali to dissolve glycine dipeptidase, followed by the addition of Fmoc-OSu or similar reagents. The yield of this compound can reach up to 95%, with high purity levels exceeding 99% .

2. Biological Activity

2.1 Mechanism of Action

This compound acts primarily as an intermediate in peptide synthesis. Its structure allows it to participate in various biochemical reactions, particularly in the formation of peptide bonds. The Fmoc group serves as a protective moiety that can be removed under basic conditions, facilitating the sequential addition of amino acids during SPPS .

2.2 Therapeutic Applications

Research indicates that peptides synthesized using this compound can exhibit various biological activities, including:

- Antimicrobial Activity : Certain peptide sequences that include Gly-Gly motifs have shown potential antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Dipeptides like this compound are being investigated for their roles in peptide-drug conjugates aimed at targeted cancer therapies .

- Hormonal Functions : Glycine-rich peptides are known to influence metabolic pathways and may play roles in regulating insulin secretion and glucose metabolism .

3. Case Studies and Research Findings

Several studies have highlighted the significance of this compound in biological systems:

- Study on Peptide Conjugates : A study demonstrated that peptide-drug conjugates incorporating Gly-Gly sequences could enhance drug delivery mechanisms while minimizing side effects .

- In Vitro Studies : Research involving GLP-1 receptor agonists has shown that glycine-containing peptides can improve pancreatic β-cell function, suggesting a role for this compound in diabetes management .

- Chemical Stability : Investigations into the stability of Fmoc-protected peptides indicated that the presence of Gly residues contributes to the overall stability of peptide chains during synthesis and storage .

4. Data Tables

Below is a summary table highlighting key properties and applications of this compound:

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 252.28 g/mol |

| Synthesis Yield | 85% - 95% |

| Purity Level | >99% |

| Applications | Peptide synthesis, drug delivery, antimicrobial agents |

5. Conclusion

This compound is a versatile compound with significant implications in peptide synthesis and biological activity. Its ability to serve as an intermediate in SPPS and its potential therapeutic applications highlight its importance in both research and clinical settings. Ongoing studies continue to explore its broader implications in drug development and therapeutic interventions.

特性

IUPAC Name |

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c22-17(20-10-18(23)24)9-21-19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,22)(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKUOPULLUJMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427067 | |

| Record name | Fmoc-Gly-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35665-38-4 | |

| Record name | Fmoc-Gly-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Fmoc-Gly-Gly-OH in the synthesis of Bivalirudin?

A1: this compound plays a crucial role in the solid-phase synthesis of Bivalirudin, a therapeutic peptide. Traditional synthesis methods often lead to the formation of impurities like Bivalirudin [-Gly] and Bivalirudin [+Gly]. The research demonstrates that by incorporating this compound during the specific coupling of the “X fragment” in the peptide sequence, the formation of these troublesome impurities is avoided []. This significantly simplifies the purification process and enhances the overall yield of Bivalirudin.

Q2: Besides Bivalirudin, are there other applications of this compound in peptide chemistry?

A2: Yes, this compound is not limited to Bivalirudin synthesis. It serves as a valuable building block for synthesizing various other polypeptide compounds []. This versatility stems from its structure as an amino-protected glycine dipeptide derivative, making it compatible with standard solid-phase peptide synthesis techniques.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。